A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction
1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative, represents a significant scaffold in synthetic and medicinal chemistry. Pyrrole-based compounds are foundational to numerous biologically active molecules, and the functionalization at the N-1 and C-2 positions provides a versatile platform for developing novel chemical entities. This guide offers an in-depth examination of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential data and experimental context required for its effective handling, characterization, and application. The methodologies described herein are grounded in established analytical principles, ensuring reliability and reproducibility in a research setting. The compound is often used as a precursor in the synthesis of molecules with potential biological activities, including antimicrobial, antiviral, and anti-inflammatory agents.[1]
Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the cornerstone of all subsequent research. These identifiers are critical for database searches, regulatory submissions, and accurate record-keeping.
Structural and Molecular Data
The compound consists of a pyrrole ring substituted at the nitrogen atom (position 1) with a 4-chlorophenyl group and at position 2 with a carbaldehyde (formyl) group.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde | [2] |
| CAS Number | 37560-50-2 | [3][4][5][6] |
| Molecular Formula | C₁₁H₈ClNO | [3][5][7] |
| Molecular Weight | 205.64 g/mol | [3][5] |
| Monoisotopic Mass | 205.02943 Da | [7] |
| SMILES | C1=CN(C(=C1)C=O)C2=CC=C(C=C2)Cl | [2][7] |
| InChIKey | NNQOVJLQFYROBU-UHFFFAOYSA-N | [7] |
Tabulated Physicochemical Data
The following table summarizes key experimentally derived or predicted physical properties. These values are crucial for guiding experimental design, particularly in reaction setup, purification, and formulation.
| Property | Value | Remarks |
| Physical Form | White to Brown powder/crystal | Based on typical appearance of similar compounds. |
| Density | 1.21 g/cm³ | [3] |
| Boiling Point | 335.68 °C at 760 mmHg | [3] |
| Refractive Index | 1.592 | [3] |
| Vapour Pressure | 0 mmHg at 25°C | [3] |
| Predicted XlogP | 2.7 | [7] |
| Storage | 2-8°C, sealed, dry | [1] |
The high boiling point is indicative of a stable molecule with significant intermolecular forces. The predicted XlogP value of 2.7 suggests the compound is lipophilic and will exhibit poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.[7]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, explaining the rationale behind the expected data based on its functional groups.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment, allowing for the identification of functional groups.
Expected Spectrum Analysis:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ . This is one of the most diagnostic peaks in the spectrum.
-
C-H Stretch (Aromatic/Pyrrole): Absorption bands will appear just above 3000 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ . The presence of both is highly indicative of an aldehyde C-H bond.
-
C=C Stretch (Aromatic/Pyrrole): Medium intensity peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Look for bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A strong band is expected in the fingerprint region, typically around 700-800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For ¹H NMR (proton NMR), the chemical shift, integration, and splitting pattern of each signal provide detailed information about the electronic environment and connectivity of protons in the molecule.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aldehyde Proton (CHO): A singlet peak is expected at a downfield chemical shift of δ 9.5-10.0 ppm . Its deshielded nature is due to the electron-withdrawing effect of the oxygen atom.
-
Chlorophenyl Protons: The para-substituted phenyl ring will show a classic AA'BB' system, which often appears as two distinct doublets.
-
H₂'/H₆' (ortho to N): A doublet is expected around δ 7.4-7.6 ppm .
-
H₃'/H₅' (ortho to Cl): A doublet is expected around δ 7.3-7.5 ppm .
-
-
Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct multiplets in the aromatic region. Based on data for the parent pyrrole-2-carboxaldehyde, their approximate positions would be:[8]
-
H₅ (adjacent to N): A multiplet around δ 7.2-7.3 ppm .
-
H₃ (adjacent to CHO): A multiplet around δ 7.0-7.1 ppm .
-
H₄: A multiplet around δ 6.3-6.4 ppm .
-
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight and, through fragmentation, clues about the molecule's structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of chlorine isotopes.
-
[M]⁺: at m/z ≈ 205 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺: at m/z ≈ 207 (corresponding to the ³⁷Cl isotope).
-
The intensity ratio of these peaks will be approximately 3:1 , a signature pattern for a monochlorinated compound.
-
-
Key Fragmentation Pathways:
-
Loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z ≈ 176 .
-
Loss of a chlorine atom (Cl, 35/37 Da) leading to a fragment at m/z ≈ 170 .
-
Cleavage of the bond between the nitrogen and the phenyl ring.
-
Experimental Workflows and Protocols
The following protocols represent standard, self-validating procedures for the characterization of a purified sample of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde.
Characterization Workflow Diagram
This diagram illustrates the logical flow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of the title compound.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
Objective: To determine the melting point range of the compound, which serves as a crucial indicator of purity.
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for accuracy, allowing the temperature of the sample and the thermometer to equilibrate.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
-
Reporting: The melting point is reported as a range (T₁ - T₂). A narrow range (e.g., < 2°C) is indicative of high purity.
Protocol: Spectroscopic Analysis
Objective: To obtain IR, NMR, and MS spectra to confirm the chemical structure.
Methodology:
A. Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean with isopropanol and perform a background scan. This step is self-validating as it subtracts atmospheric H₂O and CO₂ signals from the final spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Processing: Clean the crystal and process the spectrum to identify the key absorption bands as outlined in Section 2.1.
B. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) within an NMR tube. The use of a deuterated solvent is essential to avoid large interfering solvent peaks in the proton spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard (TMS at δ 0.00 ppm). Integrate the peaks and analyze the chemical shifts and splitting patterns.
Conclusion
The physicochemical properties of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde define its behavior in chemical and biological systems. This guide has consolidated its structural, physical, and spectroscopic data, providing a robust reference for researchers. The presented protocols for characterization emphasize accuracy and reproducibility, forming a foundational framework for any study involving this versatile chemical intermediate. Adherence to these analytical principles ensures the generation of high-quality, reliable data essential for advancing research and development objectives.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Pyrrole-2-carboxaldehyde 1003-29-8.
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